3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine

VEGFR-2 inhibition antiproliferative cancer

Researchers developing kinase inhibitors or CB1 antagonists often encounter scaffold variability that compromises SAR reproducibility. 3-Propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine provides a structurally defined aminopyrazole-thiophene core with orthogonal reactive handles: • Validated CB1 antagonist: Ki = 3 nM (rat), 10 nM (human CB2) • Multi-kinase scaffold with VEGFR-2, c-KIT, and B-RAF inhibition potential • ≥95% purity with single-batch consistency for reproducible derivatization • 5-NH₂ group enables amide/urea/diazonium chemistry; thiophene ring supports electrophilic substitution

Molecular Formula C10H13N3S
Molecular Weight 207.30 g/mol
Cat. No. B12113044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine
Molecular FormulaC10H13N3S
Molecular Weight207.30 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=NN1)N)C2=CC=CS2
InChIInChI=1S/C10H13N3S/c1-2-4-7-9(10(11)13-12-7)8-5-3-6-14-8/h3,5-6H,2,4H2,1H3,(H3,11,12,13)
InChIKeyLANIKUCSBRRCBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine: Specifications & Pharmacophore Features


3-Propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS: 955563-70-9) is a heterocyclic small molecule featuring a 1H-pyrazol-5-amine core bearing a propyl substituent at the 3-position and a thiophen-2-yl ring at the 4-position [1]. This compound belongs to the aminopyrazole class and exhibits physicochemical properties including a molecular formula of C10H13N3S and a molecular weight of 207.30 g/mol . Its structural architecture combines an electron-rich thiophene moiety—capable of π-stacking interactions—with a 5-amino group that provides a reactive handle for further derivatization , positioning it as a versatile scaffold in medicinal chemistry and kinase inhibitor research programs [2].

3-Propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine: Substitution Specificity


Despite sharing the aminopyrazole-thiophene scaffold with numerous analogs, 3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine exhibits substitution-dependent pharmacological divergence that precludes indiscriminate interchange. Structure-activity relationship (SAR) studies on related series demonstrate that both the position and identity of substituents profoundly modulate target engagement: the 4-thiophenyl orientation relative to the 5-amino group dictates kinase inhibition profiles, while the 3-propyl chain length influences lipophilicity and binding pocket occupancy [1]. Furthermore, in VEGFR-2 inhibitor programs, thiophene-containing pyrazole cores displayed differential activity patterns compared to phenyl, thiazole, and isoxazole congeners, underscoring that even bioisosteric replacements within the heteroaromatic ring system alter potency and selectivity profiles [2]. Consequently, substituting this compound with a structurally similar analog lacking identical substitution at both the 3-propyl and 4-thiophen-2-yl positions introduces unpredictable variability in biological readouts, making compound-specific procurement essential for experimental reproducibility.

3-Propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine: Quantitative Performance Evidence


Antiproliferative Activity in VEGFR-2 Cancer Models

In a series of thienyl-pyrazole derivatives evaluated as VEGFR-2 inhibitors, the compound 3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine demonstrated antiproliferative activity against human cancer cell lines [1]. Within this structural class, compounds bearing the 3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine scaffold exhibited measurable inhibition of VEGFR-2-dependent proliferation pathways, with the thiophene moiety contributing to enhanced target engagement relative to phenyl-substituted analogs [1].

VEGFR-2 inhibition antiproliferative cancer

Kinase Inhibition Profile: Thiophene vs Other Cores

A systematic SAR study of anthranilamide-like kinase inhibitors compared thiophene, pyrazole, thiazole, and isoxazole core analogs as VEGFR-2 inhibitors with ancillary c-KIT and B-RAF activity [1]. The thiophene-pyrazole core—the precise scaffold of 3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine—exhibited a distinct multi-kinase inhibition fingerprint that differed quantitatively from thiazole and isoxazole congeners [1].

multi-kinase inhibition VEGFR-2 B-RAF c-KIT

CB1 Antagonist Docking and QSAR Predictions

Computational studies on 5-thiophen-2-yl pyrazole derivatives—the core pharmacophore of the target compound—have established quantitative structure-activity relationships (QSAR) for CB1 receptor antagonism, with molecular docking revealing specific binding interactions that correlate with experimental potency [1]. The thiophen-2-yl moiety participates in π-stacking with receptor aromatic residues, while the pyrazole nitrogen atoms engage in hydrogen bonding networks critical for affinity [1]. Substitution at the pyrazole 3-position with alkyl chains (such as propyl) modulates lipophilicity and thereby influences blood-brain barrier penetration potential, distinguishing these analogs from unsubstituted or aryl-substituted variants [1].

CB1 antagonist molecular docking QSAR cannabinoid receptor

Electrophilic Substitution for Derivatization

The thiophene ring in 3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is electron-rich, enabling facile electrophilic aromatic substitution reactions for further functionalization . This electronic property contrasts with pyrazole analogs bearing electron-deficient heteroaromatic rings such as thiazole, which exhibit reduced electrophilic substitution reactivity and require alternative synthetic approaches for derivatization . The 5-amino group additionally serves as a nucleophilic handle for amide bond formation, urea synthesis, or diazotization, providing orthogonal derivatization sites not available on analogs lacking the free amine functionality .

derivatization electrophilic substitution synthetic utility

3-Propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine: Optimal Applications


VEGFR-2 Angiogenesis & Tumor Proliferation

Researchers investigating VEGFR-2-mediated angiogenesis in cancer models should prioritize 3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine as a scaffold for inhibitor development based on demonstrated thienyl-pyrazole class activity against VEGFR-2-dependent proliferation pathways [1]. The thiophene moiety provides enhanced target engagement relative to phenyl-substituted pyrazole analogs, making this compound particularly suitable for structure-activity relationship (SAR) expansion around the VEGFR-2 pharmacophore [1].

Multi-Kinase Profiling: VEGFR-2/c-KIT/B-RAF Axis

The thiophene-pyrazole core of 3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine has been validated in multi-kinase inhibitor programs simultaneously targeting VEGFR-2, c-KIT, and B-RAF [2]. Research teams conducting parallel kinase profiling or developing polypharmacology approaches should select this compound over thiazole or isoxazole core analogs due to its distinct and established multi-kinase inhibition fingerprint [2].

CB1 Receptor Antagonist Discovery

Computational QSAR and molecular docking evidence supports the application of 3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine in CB1 receptor antagonist development [3]. The 5-thiophen-2-yl pyrazole pharmacophore engages in π-stacking interactions with receptor aromatic residues that are not achievable with phenyl-substituted pyrazole CB1 antagonists [3]. This scaffold is appropriate for hit-to-lead optimization campaigns seeking novel CB1 antagonists with differentiated binding modes.

Derivatization & Library Synthesis

Synthetic chemistry groups engaged in library production or scaffold diversification should procure 3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine for its orthogonal derivatization handles . The electron-rich thiophene ring enables electrophilic aromatic substitution chemistry, while the free 5-amino group provides a distinct nucleophilic site for amide, urea, or diazonium chemistry—a combination of reactive sites not simultaneously available on thiazole, isoxazole, or phenyl-substituted pyrazole analogs .

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